3,4-Dichloro-3'-morpholinomethyl benzophenone

货号 B1359599

CAS 编号:

898792-24-0

分子量: 350.2 g/mol

InChI 键: NLQZLHFWYWWHMP-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

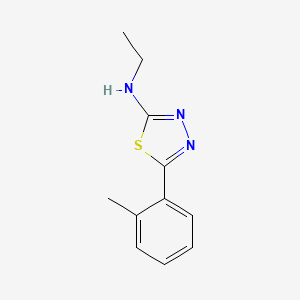

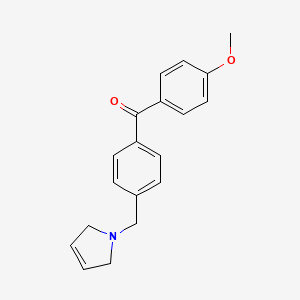

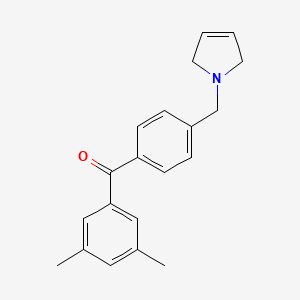

3,4-Dichloro-3’-morpholinomethyl benzophenone is a compound with the IUPAC name (3,4-dichlorophenyl)[3-(4-morpholinylmethyl)phenyl]methanone . It has a molecular weight of 350.24 . This compound is also known as UV-9 or Benzophenone-12.

Molecular Structure Analysis

The InChI code for 3,4-Dichloro-3’-morpholinomethyl benzophenone is 1S/C18H17Cl2NO2/c19-16-5-4-15(11-17(16)20)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 350.24 . The IUPAC name is (3,4-dichlorophenyl)[3-(4-morpholinylmethyl)phenyl]methanone . Unfortunately, the search results do not provide further information on the physical and chemical properties of 3,4-Dichloro-3’-morpholinomethyl benzophenone.科学研究应用

Photochemistry in Biological and Bioorganic Chemistry

- Applications : Benzophenone photophores, including derivatives like 3,4-Dichloro-3'-morpholinomethyl benzophenone, are extensively used in biological and bioorganic chemistry. Their unique photochemical properties enable applications such as binding/contact site mapping of protein interactions, molecular target identification, proteome profiling, bioconjugation, and surface grafting. These compounds can form a biradicaloid triplet state which enables hydrogen atom abstraction and subsequent stable covalent bond formation under specific light conditions.

- Advantages : These compounds demonstrate low reactivity toward water, stability in ambient light, and can be excited conveniently at 365 nm. They are also commercially available in various forms for research and industrial applications.

- Source : (Dormán et al., 2016)

Photostability and Toxicity Studies

- Applications : Studies have been conducted on the transformation of benzophenone derivatives in chlorinated water, which is relevant to environmental safety and water treatment processes. The formation of chlorinated products and their photostability and toxicity have been analyzed.

- Implications : These studies are crucial for understanding the environmental impact and safety of benzophenone derivatives, including their transformation products in aquatic ecosystems.

- Source : (Zhuang et al., 2013)

Antitumor Activity

- Applications : Benzophenone derivatives, including morpholine conjugated analogues, have been synthesized and evaluated for their antiproliferative activity against various types of neoplastic cells. These studies are significant for developing potential therapeutic agents for cancer treatment.

- Findings : Certain structural configurations of benzophenone derivatives have shown promising results in inhibiting cancer progression through mechanisms like cell cycle arrest and apoptosis.

- Source : (Al‐Ghorbani et al., 2017)

Photopolymerization Processes

- Applications : Benzophenone derivatives are used in photopolymerization processes. The kinetics of photopolymerization and the role of different structures in these processes have been studied, which is important for material science and industrial applications.

- Source : (Meng-zhou, 2007)

Environmental Impact and Water Treatment

- Applications : The degradation and transformation pathways of benzophenone derivatives in water treatment processes have been studied. This research is crucial for understanding the environmental impact of these compounds and for developing effective water treatment strategies.

- Source : (Cao et al., 2021)

属性

IUPAC Name |

(3,4-dichlorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO2/c19-16-5-4-15(11-17(16)20)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQZLHFWYWWHMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643107 |

Source

|

| Record name | (3,4-Dichlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dichloro-3'-morpholinomethyl benzophenone | |

CAS RN |

898792-24-0 |

Source

|

| Record name | (3,4-Dichlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![(4E)-3-(chloromethyl)-4-[(5-methyl-2-thienyl)methylene]isoxazol-5(4H)-one](/img/structure/B1359542.png)

![2-Hydroxy-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1359552.png)

![2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1359568.png)